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Compound of Interest

Compound Name: Bometolol Hydrochloride

Cat. No.: B12088192 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document synthesizes publicly available information on Bometolol
Hydrochloride and the closely related compound Bevantolol Hydrochloride. Data on

Bometolol Hydrochloride is limited, and some information presented herein is based on data

for Bevantolol Hydrochloride, which is considered to be structurally and pharmacologically

similar. This guide is intended for informational purposes for research and development

professionals and is not a substitute for comprehensive, proprietary safety and toxicity studies.

Introduction
Bometolol Hydrochloride is a cardioselective beta-adrenergic receptor antagonist.[1] Like

other beta-1-selective blockers, it is being investigated for its potential therapeutic effects on

the cardiovascular system, primarily through the modulation of heart rate and blood pressure.

[1] This technical guide provides a consolidated overview of the available non-clinical safety

and toxicity data for Bometolol and the closely related compound Bevantolol, with a focus on

quantitative data, experimental methodologies, and relevant biological pathways.

Quantitative Toxicity Data
The following tables summarize the available quantitative toxicity data for Bometolol and

Bevantolol Hydrochloride.

Table 1: Acute Toxicity of Bevantolol Hydrochloride
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Species
Route of
Administration

Parameter Value Reference

Rat Oral LD50 460 mg/kg [2]

Table 2: Subchronic Oral Toxicity of Bometolol Hydrochloride in Hypertensive Rats

Rat Strain
Dose Levels
(p.o.)

Duration
Key
Observations

Reference

Deoxycorticoster

one and salt

hypertensive rats

100-300

mg/kg/day
5 weeks

Toxic symptom

reported at 300

mg/kg after 3

days. Dose-

dependent

decrease in heart

rate, plasma

renin activity,

heart and kidney

weights, and

incidence of

vascular lesions.

No

antihypertensive

effect noted in

this model.

[1]

Two kidney, one

clip hypertensive

rats

10-30 mg/kg/day 5 weeks

Dose-dependent

decrease in heart

rate. No

antihypertensive

effect noted in

this model.

[1]

Experimental Protocols
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Detailed experimental protocols for the safety and toxicity studies of Bometolol and Bevantolol

are not extensively available in the public domain. The following descriptions are based on the

information that could be retrieved.

Acute Oral Toxicity Study in Rats (General Methodology)
While the specific protocol for the Bevantolol LD50 study is not detailed, a typical acute oral

toxicity study in rats follows a standardized procedure, often aligned with OECD Guideline 401

(now obsolete but historically used) or 423.

Objective: To determine the median lethal dose (LD50) of a substance after a single oral

administration.

Experimental Workflow:
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Acclimatization

Dosing

Observation

Pathology

Healthy young adult rats (e.g., Sprague-Dawley)
acclimatized to laboratory conditions for >= 5 days.

Fasting overnight (food withheld, water ad libitum)

Administration of graduated doses of test substance.
One dose per group.

Single oral gavage

Observation for mortality and clinical signs of toxicity.
Typically for 14 days.

Body weight measurement before dosing and periodically during observation. Gross necropsy of all animals
(survivors at the end of the study and decedents).

Click to download full resolution via product page

A generalized workflow for an acute oral toxicity study.

Key Parameters:

Test Animals: Typically, young adult rats of a single strain (e.g., Wistar or Sprague-Dawley).
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Housing: Housed in controlled conditions with respect to temperature, humidity, and light-

dark cycle.

Dose Administration: The test substance is administered orally via gavage. The volume is

typically kept constant across different dose groups by adjusting the concentration of the

substance.

Observations: Animals are observed for clinical signs of toxicity and mortality at regular

intervals after dosing and daily thereafter for a period of 14 days. Body weight is recorded

prior to administration and periodically throughout the observation period.

Necropsy: All animals (including those that die during the study and survivors at the end of

the observation period) undergo a gross necropsy to identify any pathological changes.

Subchronic Oral Toxicity Study in Hypertensive Rats
The following protocol details are for the study conducted with Bometolol.

Objective: To evaluate the effects of repeated oral administration of Bometolol on blood

pressure and other physiological parameters in hypertensive rat models.

Experimental Design:

Test Animals:

Spontaneously hypertensive rats (SHR)

Deoxycorticosterone and salt hypertensive rats

Two kidney, one clip hypertensive rats

Drug Formulation: Bometolol hydrochloride was dissolved in water with 0.01% Tween 80.

[3]

Route of Administration: Oral gavage.[3]

Dosage and Duration:
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Acute Experiment: Single doses of 10-30 mg/kg were administered, and blood pressure

was monitored for 8 and 24 hours.[1]

Subchronic Experiment: Doses of 10-30 mg/kg or 100-300 mg/kg were administered once

daily, 5 days a week, for 5 weeks.[1]

Control Group: Received the vehicle (0.01% Tween 80 solution).[3]

Parameters Monitored:

Blood pressure

Heart rate

Plasma renin activity

Heart and kidney weights

Incidence of vascular lesions

Mechanism of Action and Signaling Pathway
Bometolol is a cardioselective beta-1 adrenergic receptor antagonist.[1] This means it primarily

blocks the action of endogenous catecholamines, such as norepinephrine and epinephrine, at

the beta-1 adrenergic receptors, which are predominantly located in the heart.

The blockade of beta-1 adrenergic receptors in cardiac tissue leads to a reduction in the

downstream signaling cascade that is normally initiated by catecholamine binding. This results

in decreased heart rate (negative chronotropic effect), reduced force of myocardial contraction

(negative inotropic effect), and slowed atrioventricular conduction.

The following diagram illustrates the generalized signaling pathway of a cardioselective beta-1

adrenergic receptor antagonist.
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Signaling pathway of Beta-1 Adrenergic Receptor and its blockade by Bometolol HCl.
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Safety and Tolerability
Non-Clinical Findings
In a subchronic study in deoxycorticosterone and salt hypertensive rats, a "toxic symptom" was

observed at a dose of 300 mg/kg after 3 days of treatment.[1] The nature of this symptom was

not specified in the available literature.

General Safety Considerations for Beta-Blockers
While specific clinical safety data for Bometolol is limited, the safety profile of beta-blockers as

a class is well-established. Common adverse effects can include:

Bradycardia (slow heart rate)

Hypotension (low blood pressure)

Fatigue

Dizziness

Gastrointestinal disturbances

Conclusion
The available non-clinical data suggests that Bometolol Hydrochloride is a cardioselective

beta-1 adrenergic receptor antagonist with expected pharmacological effects on the

cardiovascular system. The acute oral toxicity in rats, based on data for the closely related

compound Bevantolol, is 460 mg/kg. Subchronic studies in hypertensive rats indicate dose-

dependent effects on heart rate and other cardiovascular parameters, with a toxic symptom

noted at a high dose. Further detailed toxicity studies, including repeat-dose toxicity studies

with comprehensive clinical and anatomical pathology, would be necessary to fully characterize

the safety profile of Bometolol Hydrochloride for clinical development.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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